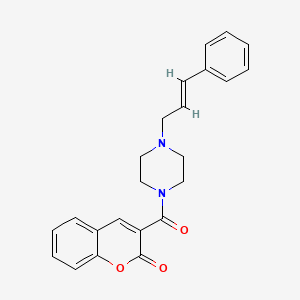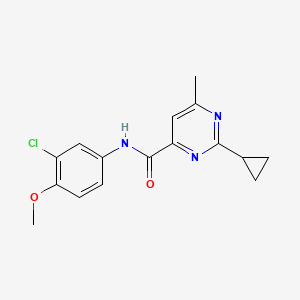
N-(3-Chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide, commonly known as CC-115, is a pyrimidine-based inhibitor that targets the mTOR and PI3K pathways. CC-115 has shown great potential in the treatment of cancer, autoimmune diseases, and other medical conditions.
Wirkmechanismus
CC-115 inhibits the mTOR and PI3K pathways by binding to the active site of these enzymes. This binding prevents the activation of downstream signaling pathways, which ultimately leads to the inhibition of cancer cell proliferation and survival.
Biochemical and Physiological Effects:
CC-115 has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on the mTOR and PI3K pathways, CC-115 has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CC-115 in lab experiments is its specificity for the mTOR and PI3K pathways. This specificity allows for more targeted research into the effects of these pathways on cancer cell proliferation and survival. One limitation of using CC-115 in lab experiments is its potential toxicity. CC-115 has been shown to have toxic effects on certain cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research into CC-115. One area of research is the development of more specific inhibitors of the mTOR and PI3K pathways. Another area of research is the investigation of CC-115's potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, research into CC-115's potential use in autoimmune diseases and other medical conditions is ongoing.
Synthesemethoden
The synthesis of CC-115 involves a multi-step process that begins with the reaction of 3-chloro-4-methoxyaniline with ethyl 2-bromo-3-oxobutanoate to form 3-chloro-4-methoxy-N-ethyl-2-oxo-2,3-dihydro-1H-pyrrole-1-carboxamide. This compound is then reacted with cyclopropylmethylamine, followed by the addition of 6-methylpyrimidine-4-carboxylic acid to form CC-115.
Wissenschaftliche Forschungsanwendungen
CC-115 has been extensively researched for its potential therapeutic use in cancer and autoimmune diseases. Studies have shown that CC-115 inhibits the mTOR and PI3K pathways, which are known to play a key role in cancer cell proliferation and survival. CC-115 has also been shown to have immunomodulatory effects, making it a potential treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-9-7-13(20-15(18-9)10-3-4-10)16(21)19-11-5-6-14(22-2)12(17)8-11/h5-8,10H,3-4H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQMJZGPESKNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

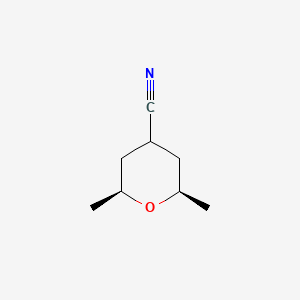

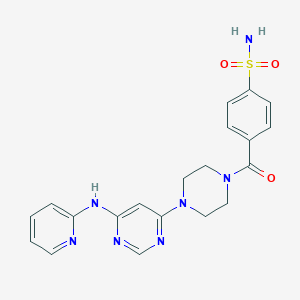
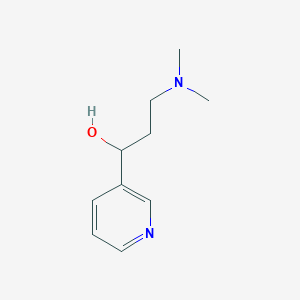

![1-(3,4-Dichlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2975617.png)
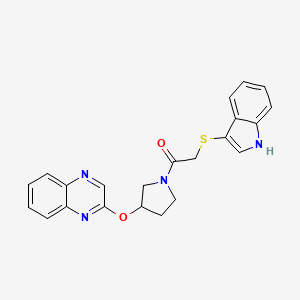
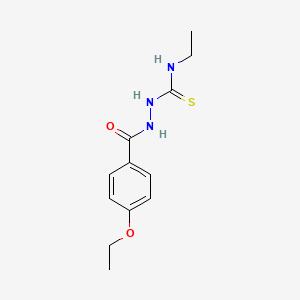
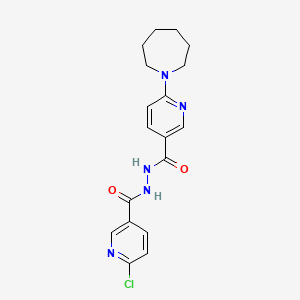
![(3,3-Difluoropyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2975626.png)
![1-(6-methyl-2-pyridinyl)-N'-[(Z)-1-(4-nitrophenyl)ethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2975628.png)
![8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(methylethyl)-1-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2975630.png)
![1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone](/img/structure/B2975631.png)
